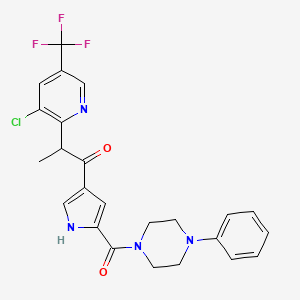![molecular formula C25H23N3O3S2 B2710603 4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide CAS No. 886928-33-2](/img/structure/B2710603.png)
4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" is a complex organic molecule. This compound comprises a dihydroisoquinoline moiety, a benzosulfonyl group, and a dimethylbenzothiazole moiety linked via an amide bond. These structural features confer the compound unique chemical and biological properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of "4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)benzamide" typically involves a multi-step process:
Formation of the 3,4-dihydroisoquinoline moiety: This step often requires the reduction of an isoquinoline derivative using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Introduction of the sulfonyl group: This is usually accomplished through sulfonylation reactions, using reagents like sulfonyl chlorides under basic conditions.
Synthesis of the dimethylbenzothiazole moiety: This moiety is formed through cyclization reactions involving thioamides and suitable electrophiles under acidic or basic conditions.
Coupling of the moieties: The final step involves the coupling of the three moieties via an amide bond formation, using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base.
Industrial Production Methods: In industrial settings, the production of this compound would involve scaling up the synthetic route, optimizing reaction conditions, and implementing purification techniques such as recrystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of isoquinoline derivatives.
Reduction: Reduction can occur at the sulfonyl group or the thiazole ring, resulting in the formation of the corresponding sulfides or dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the aromatic rings and the thiazole ring.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide, or chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (bromine, chlorine), nucleophiles (amines, alcohols).
Major Products:
The major products depend on the type of reaction, with oxidation typically yielding isoquinoline derivatives, reduction giving sulfides or dihydrothiazoles, and substitution resulting in various substituted derivatives.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its complex structure.
Medicine: Studied for potential therapeutic applications, including as an anti-cancer, anti-inflammatory, or neuroprotective agent.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Enzyme inhibition: It can inhibit certain enzymes by binding to their active sites or allosteric sites.
Receptor modulation: It may act as an agonist or antagonist at certain receptors, altering cellular signaling pathways.
Pathways involved: Pathways such as apoptosis, inflammation, and oxidative stress response may be affected.
Comparison with Similar Compounds
This compound can be compared with others having similar structural features:
Similar Compounds: Isoquinoline derivatives, benzosulfonamides, benzothiazole derivatives.
Uniqueness: The presence of the specific combination of dihydroisoquinoline, sulfonyl, and dimethylbenzothiazole moieties, which confer a unique set of chemical and biological properties.
Comparison highlights: Compared to simpler isoquinoline or benzothiazole derivatives, this compound exhibits enhanced stability, specific reactivity, and potentially greater biological activity.
This compound's multi-faceted nature makes it a versatile and valuable subject of study across several scientific disciplines.
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-(5,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-16-13-22-23(14-17(16)2)32-25(26-22)27-24(29)19-7-9-21(10-8-19)33(30,31)28-12-11-18-5-3-4-6-20(18)15-28/h3-10,13-14H,11-12,15H2,1-2H3,(H,26,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSRJIHUKNOSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

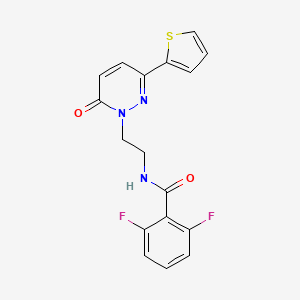
![6-(4-methoxyphenyl)-N-(6-methylpyridin-2-yl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2710526.png)
![N-(3,4-dimethoxyphenyl)-4-hydroxy-1-(3-methylphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2710528.png)
![2-Azaspiro[4.5]decane-3,4-dione](/img/structure/B2710529.png)

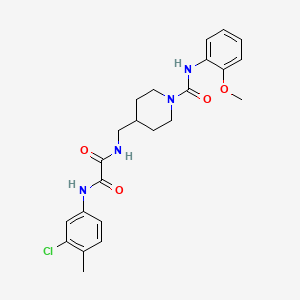
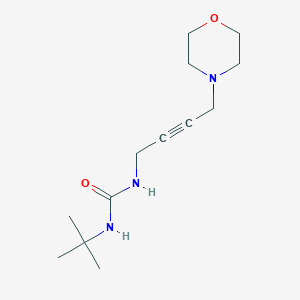
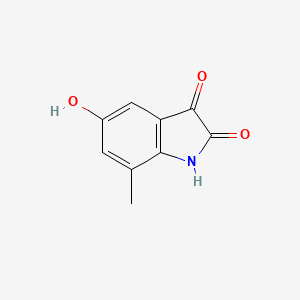
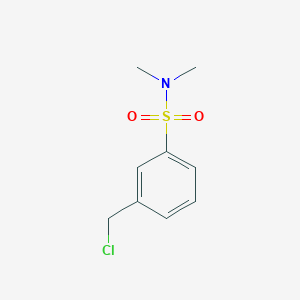
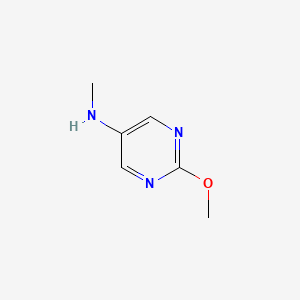
![rac-(1S,5R)-9-methyl-3,9-diazabicyclo[3.3.2]decane dihydrochloride](/img/structure/B2710539.png)
![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2710541.png)
